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Compound of Interest

Compound Name: MK6-83

Cat. No.: B1676625 Get Quote

Application Notes and Protocols for Researchers

MK6-83 has emerged as a valuable chemical tool for researchers, scientists, and drug

development professionals investigating the intricate cellular processes of autophagy and

lysosomal biogenesis. As a potent and specific agonist of the Transient Receptor Potential

Mucolipin 1 (TRPML1) channel, MK6-83 provides a reliable method for inducing and studying

these pathways, which are fundamental to cellular homeostasis and implicated in a range of

diseases, including neurodegenerative disorders and cancer.

Mechanism of Action
MK6-83 activates the TRPML1 ion channel, which is primarily located on the membrane of

lysosomes. This activation triggers the release of calcium (Ca²⁺) from the lysosomal lumen into

the cytoplasm. The resulting increase in cytosolic Ca²⁺ concentration initiates a signaling

cascade that promotes both autophagy and lysosomal biogenesis.

Two key interconnected pathways are modulated by MK6-83-induced Ca²⁺ release:

AMPK Activation and mTORC1 Inhibition: The rise in intracellular Ca²⁺ leads to the activation

of AMP-activated protein kinase (AMPK), a critical energy sensor in the cell. Activated

AMPK, in turn, inhibits the mammalian target of rapamycin complex 1 (mTORC1), a master

regulator of cell growth and an inhibitor of autophagy. The suppression of mTORC1 activity is

a key step in the initiation of the autophagic process.
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TFEB Nuclear Translocation: The Ca²⁺ signal also promotes the dephosphorylation and

subsequent nuclear translocation of Transcription Factor EB (TFEB). TFEB is a master

regulator of lysosomal biogenesis and autophagy, controlling the expression of a wide array

of genes involved in these processes. Once in the nucleus, TFEB binds to Coordinated

Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of its

target genes, driving their transcription.

This dual action of activating a catabolic process (autophagy) while simultaneously

upregulating the machinery for cellular clearance (lysosomes) makes MK6-83 a powerful tool

for studying cellular recycling pathways.

Quantitative Data Summary
The following tables summarize key quantitative data related to the use of MK6-83 in studying

autophagy and lysosomal biogenesis.

Parameter Value Cell Type/System Reference

MK6-83 Potency

EC₅₀ for TRPML1

activation
110 nM Not specified [1]

EC₅₀ for wild-type

TRPML1
0.11 ± 0.01 µM HEK293 cells [2]

EC₅₀ for F465L

TRPML1 mutant
0.1 ± 0.03 µM HEK293 cells [2]

EC₅₀ for F408D

TRPML1 mutant
1.23 ± 0.19 µM HEK293 cells [2]
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Experimental
Readout

Condition Result Cell Type Reference

Autophagy

Induction

LC3-II levels
MK6-83

treatment
Increased NK92WT cells [3]

Autophagosome

accumulation

MK6-83

treatment
Induced

NK92WT and

NK92rescue

cells

Lysosomal

Biogenesis

TFEB Nuclear

Translocation

MK6-83

treatment (1

hour)

Observed WT cells

Signaling

Pathway

Modulation

AMPK

Phosphorylation

MK6-83

treatment
Induced Primary NK cells

Experimental Protocols
Detailed methodologies for key experiments to study the effects of MK6-83 are provided below.

Protocol 1: Western Blotting for LC3-II and Phospho-
AMPK
This protocol allows for the quantitative analysis of autophagy induction (via LC3-II levels) and

AMPK activation (via phosphorylation at Thr172).

Materials:

Cell culture reagents
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MK6-83

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (5% non-fat dry milk or BSA in TBST)

Primary antibodies: Rabbit anti-LC3B, Rabbit anti-phospho-AMPKα (Thr172), Rabbit anti-

AMPKα (total)

HRP-conjugated secondary antibody (anti-rabbit IgG)

Enhanced chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Procedure:

Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired

concentration of MK6-83 for the specified time. Include a vehicle-treated control (e.g.,

DMSO).

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease

and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

protein assay.

Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer

and boil at 95°C for 5 minutes.
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SDS-PAGE: Load samples onto an SDS-PAGE gel (a 15% gel is recommended for resolving

LC3-I and LC3-II) and run until the dye front reaches the bottom.

Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room

temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in

blocking buffer overnight at 4°C with gentle agitation.

Rabbit anti-LC3B (1:1000)

Rabbit anti-phospho-AMPKα (Thr172) (1:1000)

Rabbit anti-AMPKα (total) (1:1000)

Washing: Wash the membrane three times with TBST for 10 minutes each.

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated anti-rabbit

IgG secondary antibody (1:5000) in blocking buffer for 1 hour at room temperature.

Washing: Repeat the washing step as in step 9.

Detection: Incubate the membrane with ECL substrate and visualize the bands using a

chemiluminescence imaging system.

Analysis: Quantify the band intensities using densitometry software. Normalize LC3-II levels

to a loading control (e.g., β-actin or GAPDH). Calculate the ratio of phospho-AMPK to total

AMPK.

Protocol 2: Immunofluorescence for TFEB Nuclear
Translocation
This protocol enables the visualization and quantification of TFEB movement from the

cytoplasm to the nucleus upon MK6-83 treatment.

Materials:
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Cells cultured on glass coverslips

MK6-83

PBS

4% Paraformaldehyde (PFA) in PBS

Permeabilization buffer (0.1% Triton X-100 in PBS)

Blocking buffer (5% goat serum in PBS)

Primary antibody: Rabbit anti-TFEB

Fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG Alexa Fluor 488)

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

Mounting medium

Fluorescence microscope

Procedure:

Cell Treatment: Plate cells on glass coverslips in a multi-well plate. Treat with MK6-83 as

described in Protocol 1.

Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

Washing: Wash the cells three times with PBS.

Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room

temperature.

Washing: Wash the cells three times with PBS.

Blocking: Block non-specific antibody binding by incubating with blocking buffer for 1 hour at

room temperature.
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Primary Antibody Incubation: Incubate the cells with the primary anti-TFEB antibody (1:200)

in blocking buffer overnight at 4°C.

Washing: Wash the cells three times with PBS.

Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated

secondary antibody (1:500) and DAPI (1 µg/mL) in blocking buffer for 1 hour at room

temperature in the dark.

Wasting: Wash the cells three times with PBS.

Mounting: Mount the coverslips onto microscope slides using mounting medium.

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify TFEB

nuclear translocation by measuring the fluorescence intensity of TFEB in the nucleus versus

the cytoplasm.

Protocol 3: Lysosomal pH Measurement using
LysoSensor™ Dyes
This protocol describes how to measure changes in lysosomal pH, which can be an indicator of

lysosomal function.

Materials:

Cells cultured in a black, clear-bottom 96-well plate

MK6-83

LysoSensor™ Yellow/Blue DND-160

Live-cell imaging medium

Fluorescence plate reader or fluorescence microscope

Procedure:

Cell Plating: Plate cells in a black, clear-bottom 96-well plate and allow them to adhere.
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Cell Treatment: Treat cells with MK6-83 for the desired duration.

Dye Loading: Remove the treatment medium and incubate the cells with pre-warmed

medium containing LysoSensor™ Yellow/Blue DND-160 (typically 1 µM) for 5-10 minutes at

37°C.

Washing: Gently wash the cells with live-cell imaging medium.

Measurement:

Plate Reader: Measure the fluorescence intensity using a plate reader with excitation at

~340 nm and emission at ~440 nm (blue) and ~540 nm (yellow). The ratio of yellow to blue

fluorescence is indicative of lysosomal pH.

Microscopy: Acquire images using a fluorescence microscope with appropriate filter sets

for the two emission wavelengths.

Data Analysis: Calculate the ratio of the two emission intensities. A decrease in the ratio

typically indicates lysosomal alkalinization, while an increase suggests acidification. A

calibration curve can be generated using buffers of known pH to obtain absolute pH values.

Visualizations
The following diagrams illustrate the key signaling pathway and an experimental workflow for

studying MK6-83's effects.
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Caption: Signaling pathway of MK6-83-induced autophagy and lysosomal biogenesis.
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Caption: General experimental workflow for studying the effects of MK6-83.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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